molecular formula C8H8BrN5 B13650523 [1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine

[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine

Cat. No.: B13650523
M. Wt: 254.09 g/mol
InChI Key: RBYBCWCJSYDOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine: is a chemical compound that features a bromophenyl group attached to a tetrazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine typically involves the reaction of 4-bromobenzylamine with sodium azide under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of [1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

    4-Bromobenzylamine: Shares the bromophenyl group but lacks the tetrazole ring.

    1-(4-Bromophenyl)-1H-tetrazole: Similar structure but without the methanamine group.

Uniqueness: The presence of both the tetrazole ring and the methanamine group in [1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine provides unique chemical properties, such as enhanced binding affinity and specificity for certain biological targets. This makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H8BrN5

Molecular Weight

254.09 g/mol

IUPAC Name

[1-(4-bromophenyl)tetrazol-5-yl]methanamine

InChI

InChI=1S/C8H8BrN5/c9-6-1-3-7(4-2-6)14-8(5-10)11-12-13-14/h1-4H,5,10H2

InChI Key

RBYBCWCJSYDOJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CN)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.